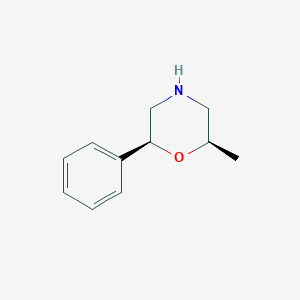![molecular formula C11H17NO4 B6283844 3-{[(tert-butoxy)carbonyl]amino}hex-5-ynoic acid CAS No. 1824239-09-9](/img/no-structure.png)
3-{[(tert-butoxy)carbonyl]amino}hex-5-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(tert-butoxy)carbonyl]amino}hex-5-ynoic acid is a synthetic organic compound with the molecular formula C11H17NO4 and a molecular weight of 227.26 g/mol . It is often used in research and development due to its unique chemical structure and properties.
Safety and Hazards
The compound has several hazard statements: H315, H317, H319, H335 . These codes represent specific hazards associated with the compound. Precautionary measures include P261, P264, P271, P272, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P333+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These codes represent recommended measures to minimize or prevent adverse effects resulting from exposure to the hazardous product, or improper storage or handling of the hazardous product.
Métodos De Preparación
The synthesis of 3-{[(tert-butoxy)carbonyl]amino}hex-5-ynoic acid typically involves the reaction of tert-butyl carbamate with hex-5-ynoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane . The product is then purified through standard techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
3-{[(tert-butoxy)carbonyl]amino}hex-5-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Aplicaciones Científicas De Investigación
3-{[(tert-butoxy)carbonyl]amino}hex-5-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}hex-5-ynoic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can be cleaved under acidic conditions, leading to the formation of a reactive intermediate that can interact with various biological molecules. This interaction can affect molecular pathways and enzyme activities .
Comparación Con Compuestos Similares
3-{[(tert-butoxy)carbonyl]amino}hex-5-ynoic acid can be compared with other similar compounds such as:
tert-Butyl carbamate: Used in similar synthetic applications but lacks the alkyne functionality.
Hex-5-ynoic acid: Contains the alkyne group but lacks the tert-butoxycarbonyl protection.
N-Boc-protected amino acids: Share the tert-butoxycarbonyl group but differ in their side chains and functionalities.
This compound’s unique combination of the tert-butoxycarbonyl group and the alkyne functionality makes it particularly valuable in synthetic chemistry and research applications.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-{[(tert-butoxy)carbonyl]amino}hex-5-ynoic acid involves the protection of the amine group, followed by the addition of an alkyne group and deprotection of the amine group.", "Starting Materials": [ "Hex-5-yne", "tert-Butyl carbamate", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Diethyl ether", "Sodium chloride" ], "Reaction": [ "Hex-5-yne is reacted with tert-butyl carbamate in the presence of hydrochloric acid to form 3-{[(tert-butoxy)carbonyl]amino}hex-5-yne.", "The resulting compound is then treated with sodium hydroxide to deprotonate the alkyne group.", "The deprotonated compound is then reacted with ethyl acetate to form the corresponding enolate.", "The enolate is then treated with methanol to form the methyl ester.", "The methyl ester is then hydrolyzed with sodium hydroxide to form 3-{[(tert-butoxy)carbonyl]amino}hex-5-ynoic acid.", "The product is then extracted with diethyl ether and purified by recrystallization from a mixture of diethyl ether and methanol.", "The final product is obtained as a white solid with a melting point of approximately 120-122°C." ] } | |
Número CAS |
1824239-09-9 |
Fórmula molecular |
C11H17NO4 |
Peso molecular |
227.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



